3-(Methylthio)propyl isothiocyanate

Descripción general

Descripción

La Iberverina es un compuesto de isotiocianato de origen natural que se encuentra principalmente en las semillas de la col de corazón de bueyLa Iberverina ha ganado mucha atención debido a sus potenciales propiedades anticancerígenas, particularmente en el tratamiento del carcinoma hepatocelular y el cáncer de pulmón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Iberverina se puede sintetizar a través de la hidrólisis de su precursor glucosinolato, glucoiberverina. El proceso de hidrólisis involucra la enzima mirosinasa, que cataliza la conversión de glucoiberverina en Iberverina. Esta reacción generalmente ocurre bajo condiciones suaves, como temperatura ambiente y pH neutro .

Métodos de producción industrial

La producción industrial de Iberverina implica la extracción de glucoiberverina de fuentes vegetales, seguida de hidrólisis enzimática. El proceso de extracción puede incluir métodos como la extracción con solventes o la extracción con fluidos supercríticos para aislar el glucosinolato. El paso de hidrólisis se lleva a cabo luego utilizando la enzima mirosinasa purificada para asegurar un alto rendimiento y pureza de la Iberverina .

Análisis De Reacciones Químicas

Tipos de reacciones

La Iberverina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Iberverina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: La reducción de la Iberverina puede conducir a la formación de tioles.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con la Iberverina en condiciones suaves.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Tioureas y carbamatos.

Aplicaciones Científicas De Investigación

Applications Overview

3-(Methylthio)propyl isothiocyanate has been studied for its potential in several fields:

-

Food Flavoring Agent

- Utilized for its unique flavor profile in various food products.

- Enhances taste and aroma, particularly in radish and mustard flavors.

-

Antimicrobial Agent

- Exhibits significant antimicrobial properties against a range of pathogens.

- Effective against bacteria such as Listeria monocytogenes and fungi like Aspergillus niger.

-

Cancer Research

- Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

- Shows promise in inhibiting tumor growth through various mechanisms.

-

Food Preservation

- Incorporated into packaging materials to extend the shelf life of perishable items.

- Functional chitosan-based films containing this compound have demonstrated effectiveness in preserving chicken meat quality.

Antimicrobial Efficacy

A study by Wu et al. (2022) evaluated the efficacy of this compound against Listeria monocytogenes. The compound was found to significantly reduce bacterial counts in contaminated food samples, highlighting its potential as a natural preservative in the food industry.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Listeria monocytogenes | 15 | Wu et al., 2022 |

| Staphylococcus aureus | 12 | Masuda et al., 1999 |

| Aspergillus niger | 14 | Masuda et al., 1999 |

Cancer Cell Studies

Research indicates that this compound can induce apoptosis in cancer cell lines. A study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compound, revealing dose-dependent effects on cell proliferation.

Food Preservation Techniques

The development of a functional composite film incorporating this isothiocyanate combined with α-cyclodextrin has shown significant promise for meat preservation. The study demonstrated that the film effectively inhibited microbial growth while maintaining the sensory qualities of chicken meat.

| Film Composition | Microbial Load Reduction (%) | Reference |

|---|---|---|

| Chitosan + α-Cyclodextrin + ITC | 90 | Wu et al., 2022 |

Mecanismo De Acción

La Iberverina ejerce sus efectos principalmente a través de la inducción de estrés oxidativo y daño al ADN en las células cancerosas. Promueve la generación de especies reactivas de oxígeno, lo que lleva a la disfunción mitocondrial y la apoptosis. Además, la Iberverina induce el arresto del ciclo celular en la fase G2/M, inhibiendo aún más la proliferación de células cancerosas. Los objetivos moleculares de la Iberverina incluyen diversas vías de señalización involucradas en la apoptosis y la regulación del ciclo celular .

Comparación Con Compuestos Similares

La Iberverina es estructuralmente similar a otros isotiocianatos como el sulforafano y la erucina. exhibe propiedades únicas que la distinguen de estos compuestos:

Sulforafano: Conocido por sus potentes actividades anticancerígenas y antioxidantes, el sulforafano se deriva de la glucorafanina.

Erucín: Un análogo reducido del sulforafano, la erucina comparte propiedades farmacocinéticas similares con la Iberverina.

Compuestos similares

- Sulforafano

- Erucín

- Iberina

- Isotiocianato de fenetilo

Actividad Biológica

3-(Methylthio)propyl isothiocyanate (MTPITC), a sulfur-containing organic compound, is derived from the hydrolysis of glucosinolates found in certain cruciferous vegetables. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of MTPITC, supported by relevant studies and data.

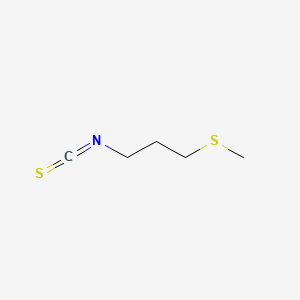

- Molecular Formula : C₅H₉NS₂

- Molecular Weight : 147.25 g/mol

- Appearance : Clear, colorless to yellow liquid with a rooty odor and vegetable-like flavor.

Anticancer Activity

Research indicates that MTPITC exhibits significant anticancer properties. A study utilizing MCF-7 breast cancer cells demonstrated that MTPITC induces apoptosis through a reactive oxygen species (ROS)-mediated pathway. The following mechanisms were observed:

- Increased ROS Production : Treatment with MTPITC led to elevated ROS levels in cancer cells.

- Disruption of Mitochondrial Membrane Potential (MMP) : The compound caused a significant increase in cells exhibiting disrupted MMP, indicating potential apoptosis induction .

Antimicrobial Properties

MTPITC has shown promising antimicrobial effects against various pathogens. A comparative study highlighted its efficacy against Listeria monocytogenes, where it was found to be effective at concentrations lower than those required for other isothiocyanates . The minimum inhibitory concentration (MIC) for MTPITC was determined to be significantly lower than that of benzyl isothiocyanate (BITC), indicating its potential as a food preservative.

Comparative Efficacy Table

| Isothiocyanate | Source | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3-(Methylthio)propyl ITC | Glucosinolates | 10-50 | Antimicrobial |

| Benzyl isothiocyanate | Cruciferous vegetables | 50-200 | Antimicrobial |

| Allyl isothiocyanate | Mustard oil | 100-300 | Antimicrobial |

Case Studies

- Apoptosis Induction in Cancer Cells :

- Fungal Inhibition :

Applications

MTPITC has several practical applications due to its biological activity:

- Food Preservation : Its antimicrobial properties make it suitable for use as a natural preservative in food products.

- Pharmaceutical Development : The anticancer properties of MTPITC position it as a candidate for further research in cancer therapeutics.

- Agricultural Use : Its antifungal activity suggests potential applications in crop protection against fungal pathogens.

Propiedades

IUPAC Name |

1-isothiocyanato-3-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKSCZJUIURGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047132 | |

| Record name | 3-(Methylthio)propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Raddish-like, irritating aroma | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.00 °C. @ 760.00 mm Hg | |

| Record name | Ibervirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.099-1.105 | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

505-79-3 | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iberverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-isothiocyanato-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBERVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTT13BN94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibervirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is iberverin and where is it found?

A: Iberverin is an isothiocyanate (ITC) naturally occurring primarily in plants of the Brassicaceae family, such as oxheart cabbage (Brassica oleracea var. capitata) [, , ].

Q2: How does iberverin exert its biological effects?

A2: Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma (HCC) through multiple mechanisms:

- DNA Damage and Cell Cycle Arrest: Iberverin induces DNA damage in HCC cells, leading to cell cycle arrest at the G2/M phase []. This prevents the cells from dividing and proliferating.

- Mitochondrial-Mediated Apoptosis: Iberverin triggers apoptosis, a programmed cell death pathway, by acting on mitochondria []. This involves increasing intracellular reactive oxygen species (ROS) formation and depleting glutathione, ultimately leading to cell death.

- Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Activation: Iberverin activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress []. This activation leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS) [].

- Stringent Response Induction: Iberverin, like other ITCs, induces the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate [(p)ppGpp] []. This response is triggered by amino acid starvation, which seems to be induced by iberverin via a mechanism potentially involving glycine [].

Q3: What is the structural characterization of iberverin?

A3: Although the provided abstracts don't provide specific spectroscopic data, we can infer the following:

- Structure: Iberverin is a sulfur-containing organic compound. It is a lower structure-related homologue of sulforaphane, exhibiting different sulfur oxidation states [].

Q4: What is known about the structure-activity relationship (SAR) of iberverin and related compounds?

A: Studies comparing the Nrf2-inducing activity of iberverin, iberin, and cheirolin, which have different sulfur oxidation states, showed that all three compounds significantly induced Nrf2 nuclear translocation and downstream gene expression []. This suggests that the sulfur oxidation state may not drastically alter their ability to activate this pathway.

Q5: What are the in vitro and in vivo effects of iberverin?

A:

- Anti-cancer activity: Iberverin inhibits the growth of human hepatocellular carcinoma (HCC) cells [], lung cancer cells [], and A549 lung adenocarcinoma cells [] in a dose-dependent manner.

- Apoptosis induction: Iberverin induces apoptosis in A549 cells, as evidenced by increased early and late apoptosis/necrosis and activation of caspases-3, -8, and -9 [].

- Anti-leishmanial activity: The glucosinolate glucoiberverin, which can be hydrolyzed to iberverin, has shown promising anti-leishmanial activity against Leishmania major promastigotes and amastigotes [].

- Antimicrobial activity: While not directly tested, iberverin, along with other ITCs, showed synergistic antimicrobial effects when combined with sulforaphane against Escherichia coli []. This effect was linked to stringent response induction and could potentially be relevant for pathogenic bacteria like enterohemorrhagic Escherichia coli (EHEC) [].

- Anti-cancer activity: Iberverin hampered tumorigenicity in a HCC in vivo model [].

- Induction of phase II detoxification enzymes: Iberverin, even at low doses (40 micromol/kg/day), significantly increased glutathione S-transferase (GST) and quinone reductase (QR) activities in the duodenum, forestomach, and urinary bladder of rats []. This induction was comparable to other ITCs tested, highlighting its potential as a chemopreventive agent.

Q6: How stable is iberverin and what are the implications for its applications?

A: While specific data regarding iberverin's stability under various conditions is not provided in the abstracts, its presence in cooked Brassica vegetables depends on the cooking method. Sous vide cooking, for example, retains glucosinolates but limits their conversion to isothiocyanates like iberverin due to enzyme inactivation []. Adding myrosinase-rich sources like mustard seeds during cooling enhances isothiocyanate formation [], suggesting potential strategies for preserving or enhancing iberverin content in food.

Q7: How is iberverin metabolized in the human body?

A7: While the abstracts lack specific information on iberverin metabolism, research on its glucosinolate precursor, glucoiberin, sheds light on its biotransformation:

- Bacterial metabolism: Certain human gut bacteria, particularly Enterobacteriaceae and some Escherichia coli strains, can metabolize glucoiberin [, ]. E. coli VL8, for example, can convert glucoiberin to glucoerucin, ultimately yielding iberverin and its nitrile derivative [].

- Absorption: Studies using ileostomy patients suggest that sulforaphane, a related ITC, is rapidly absorbed in the upper digestive tract []. While this data cannot be directly extrapolated to iberverin, it indicates that absorption of related compounds can be efficient.

Q8: Are there analytical methods to detect and quantify iberverin?

A: Gas chromatography-mass spectrometry (GC-MS) is a common technique to analyze isothiocyanates, including iberverin, in various matrices like plant tissues and seed meals [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.